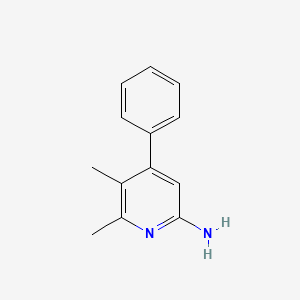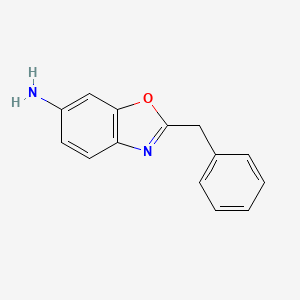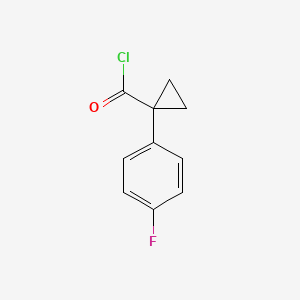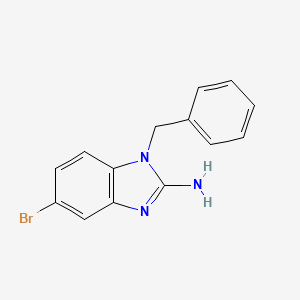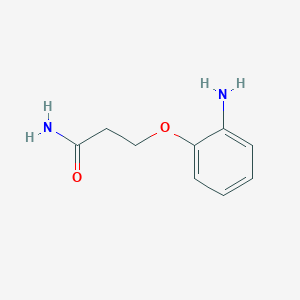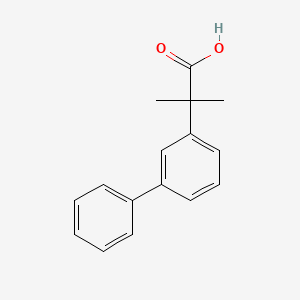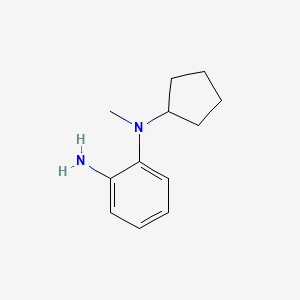
1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine
Overview
Description
“1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is an organic compound that contains two amine groups, a cyclopentyl group, and a benzene ring . It has a molecular weight of 190.29 . The compound is also known as CPMD or PCD.
Molecular Structure Analysis
The InChI code for “1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is1S/C12H18N2/c1-14(10-6-2-3-7-10)12-9-5-4-8-11(12)13/h4-5,8-10H,2-3,6-7,13H2,1H3 . This indicates that the compound has a cyclopentyl group and a methyl group attached to the nitrogen atoms of a 1,2-diaminobenzene. Physical And Chemical Properties Analysis
“1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Oxidative Cyclization in Synthesis
Oxidative cyclization reactions utilizing hypervalent iodobenzene have been explored for the synthesis of complex molecules. These methods have facilitated the creation of pyrroloindole alkaloids, demonstrating the utility of diamines in complex organic synthesis and natural product derivation (Kajiyama et al., 2012).
High-Pressure Reactions for Cyclization Products
The study of SNAr reactions under high pressure has shown the formation of cyclization products with diamines. This research highlights the role of diamines in facilitating novel reactions under specific conditions, expanding the toolkit for synthetic chemistry (Ibata et al., 1995).
Development of Polyimides
Diamines have been used in the synthesis of polyimides, showcasing the application of these compounds in creating high-performance materials. These materials are characterized by excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications (Liaw et al., 1996).
Metal-Catalyzed Diamination
Metal-catalyzed 1,2-diamination reactions are critical for generating chiral 1,2-diamines, which are valuable in pharmaceutical synthesis and asymmetric catalysis. Such advancements in catalytic diamination underscore the importance of diamines in medicinal chemistry and synthetic methodologies (Cardona & Goti, 2009).
Corrosion Inhibition
Novel aromatic diamine compounds have been investigated for their corrosion inhibition properties on mild steel, demonstrating the potential of diamines in materials protection and extending the lifespan of industrial materials (Singh & Quraishi, 2016).
CO2 Capture Technologies
Diamine-grafted metal-organic frameworks (MOFs) have shown remarkable capabilities in capturing CO2, indicating the role of diamines in addressing environmental challenges and enhancing sustainable technologies (Jo et al., 2017).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
2-N-cyclopentyl-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(10-6-2-3-7-10)12-9-5-4-8-11(12)13/h4-5,8-10H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERFURFTWJJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



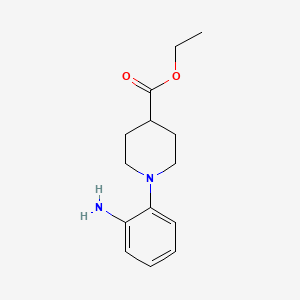
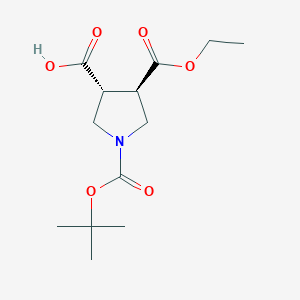
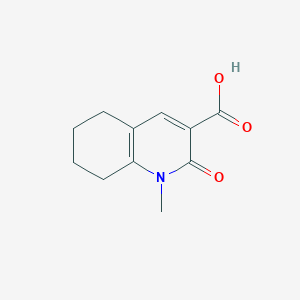
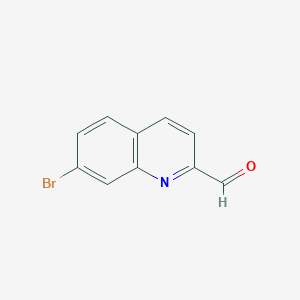
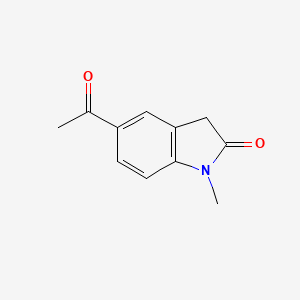
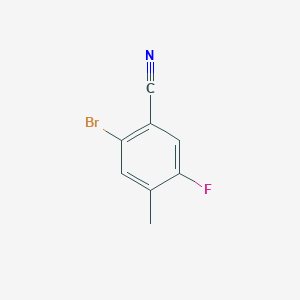
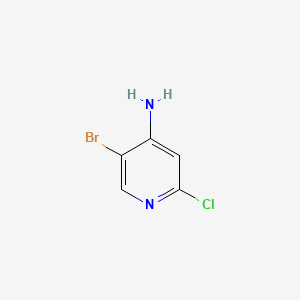
![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)
